1-(2,2-Dichloroethoxy)ethan-1-ol
Description
1-(2,2-Dichloroethoxy)ethan-1-ol is a halogenated ethanol derivative characterized by a dichloroethoxy (-OCH₂CCl₂) substituent attached to the ethan-1-ol backbone. For example, halogenated ethanols like 2-(2-azidoethoxy)ethan-1-ol () and 2-(2-iodoethoxy)ethan-1-ol () demonstrate how substituents influence stability and synthetic utility.
Properties
CAS No. |
108743-23-3 |
|---|---|
Molecular Formula |
C4H8Cl2O2 |
Molecular Weight |
159.01 g/mol |
IUPAC Name |
1-(2,2-dichloroethoxy)ethanol |
InChI |
InChI=1S/C4H8Cl2O2/c1-3(7)8-2-4(5)6/h3-4,7H,2H2,1H3 |
InChI Key |
NOWISTCUIZRHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)OCC(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dichloroethoxy)ethan-1-ol can be synthesized through the reaction of ethylene oxide with 2,2-dichloroethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene oxide and 2,2-dichloroethanol are combined in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dichloroethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,2-Dichloroethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in various biological studies.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloroethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects: The dichloroethoxy group in this compound likely increases acidity of the hydroxyl group compared to non-halogenated analogs, similar to how fluorinated substituents enhance stability in 2-[(2,2-difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol .
- Reactivity : Unlike azide- or iodine-containing analogs (), the dichloroethoxy group may participate in nucleophilic substitution reactions, but with slower kinetics due to steric hindrance from two chlorine atoms.
Q & A
Q. Advanced
- Asymmetric catalysis : Ru-based catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) achieve >90% enantiomeric excess in chiral alcohol synthesis .
- Chiral chromatography : Separates enantiomers post-synthesis.
- Kinetic resolution : Exploiting differential reaction rates of enantiomers with chiral auxiliaries .
How do literature reports resolve contradictions in reaction mechanisms for dichloroethoxy-containing compounds?
Advanced
Discrepancies arise in mechanistic pathways (e.g., radical vs. ionic mechanisms). Resolving these involves:
- Isotopic labeling (e.g., ¹⁸O tracing in etherification).
- Computational modeling (DFT studies) to compare activation energies of proposed pathways.
- In situ spectroscopy (e.g., operando ATR-IR) to monitor intermediate species .
What are the applications of this compound in polymer and biomaterial synthesis?
Advanced
The compound serves as a monomer for:
- Ethylene glycol-based polymers : Used in DNA detection systems due to its hygroscopic and biocompatible properties .
- Functionalized amino acids : Incorporates dichloroethoxy motifs for targeted drug delivery .
What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
